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Cat. No.: B7801466 Get Quote

Introduction: Defining a Key Amphiphile
Hexadecyldimethylamine (HDMA), also known as N,N-Dimethylhexadecan-1-amine or

cetyldimethylamine, is a tertiary amine featuring a long C16 alkyl chain (hexadecyl group)

attached to a dimethylamino head group.[1][2] This molecular architecture imparts an

amphiphilic nature, with a nonpolar, hydrophobic tail and a polar, hydrophilic head, positioning

HDMA as a critical intermediate in the chemical industry.[1][3] While insoluble in water, it is

readily soluble in organic solvents like alcohol.[4][5] At room temperature, it typically exists as a

clear to yellowish liquid or waxy solid with a characteristic fish-like or amine-like odor.[2][6] Its

primary industrial significance lies in its role as a precursor for a wide array of surfactants,

including quaternary ammonium compounds ("quats"), amine oxides, and betaines, which are

foundational components in personal care products, industrial cleaners, textile processing, and

oilfield applications.[3][4][7] Beyond its traditional use, the unique properties of HDMA are being

leveraged in advanced scientific fields, particularly in the formulation of sophisticated drug

delivery systems and the synthesis of functional nanomaterials. This guide provides a

comprehensive overview of its core physicochemical properties, reactivity, analytical

characterization, and key applications for researchers and development professionals.
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Section 1: Core Physicochemical and Spectroscopic
Properties
A thorough understanding of a molecule's fundamental properties is paramount for its effective

application. The physicochemical characteristics of hexadecyldimethylamine dictate its

behavior in various systems, from simple solutions to complex biological or material science

formulations.

Physicochemical Data Summary
The key quantitative properties of hexadecyldimethylamine are summarized below for easy

reference. These values represent a consensus from various chemical data sources and may

vary slightly depending on purity and measurement conditions.
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Property Value Source(s)

CAS Number 112-69-6 [1][4]

Molecular Formula C₁₈H₃₉N [2][4]

Molecular Weight 269.51 g/mol [1][2][4]

Appearance
Clear, colorless to yellowish

liquid or waxy solid
[1][6][8]

Odor Fish-like, amine-like [2][6]

Melting Point Approx. 10 - 12 °C [1][4][9]

Boiling Point
Approx. 300 - 320 °C (at 760

mmHg); 148 °C (at 2 mmHg)
[1][4][6][10]

Density Approx. 0.801 g/mL at 20 °C [4][5][9]

Flash Point Approx. 135 - 147 °C [1][9][10]

Refractive Index (n²⁰/D) ~1.444 [4][9][10]

Water Solubility Insoluble [5][6][9][10]

Solvent Solubility

Soluble in alcohol, ethanol,

acetone, chloroform (slightly),

methanol (slightly)

[4][5][6][10]

Predicted pKa 9.78 ± 0.28 [6][9][10]

Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of HDMA. Based on its

molecular structure, the following spectral features are expected:

Fourier-Transform Infrared (FT-IR) Spectroscopy: As a tertiary amine, HDMA will not exhibit

the characteristic N-H stretching bands seen in primary and secondary amines (typically

3300-3500 cm⁻¹).[11] The spectrum will be dominated by C-H stretching vibrations from the

long alkyl chain and the methyl groups, appearing as strong absorptions in the 2850-2960

cm⁻¹ region. The C-N stretching vibration for an aliphatic amine is expected to appear as a
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medium to weak band in the 1020-1250 cm⁻¹ range.[11][12] Bending vibrations for the CH₂

and CH₃ groups will also be present in the fingerprint region (~1375 cm⁻¹ and ~1465 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments.

[13] A sharp singlet integrating to six protons (6H) is expected for the two equivalent

methyl groups on the nitrogen atom. The long hexadecyl chain will show a series of

overlapping multiplets for the methylene (CH₂) groups, with the terminal methyl (CH₃)

group appearing as a distinct triplet. The methylene group adjacent to the nitrogen (α-CH₂)

will be deshielded and appear further downfield than the other methylene groups.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon

environment.[14] The two methyl carbons attached to the nitrogen will produce a single

signal. The sixteen carbons of the alkyl chain will each give a signal, though some may

overlap, with the carbon adjacent to the nitrogen (Cα) being the most downfield among the

chain carbons.[14][15]

Section 2: Chemical Reactivity and Amphiphilic
Behavior
The utility of HDMA stems directly from its chemical structure: a basic tertiary amine head

group and a long, nonpolar alkyl tail.

Reactivity at the Tertiary Amine
The lone pair of electrons on the nitrogen atom makes HDMA a Brønsted-Lowry base (proton

acceptor) and a Lewis base (electron pair donor). Its predicted pKa of ~9.78 indicates it is a

weak base that readily reacts with acids in exothermic neutralization reactions to form salts.[6]

[9][16] This basicity is fundamental to its role as a pH-responsive agent in certain formulations.

As a nucleophile, the tertiary amine group is a key reactive site for producing a variety of

cationic and zwitterionic surfactants.[3][17] These reactions are central to its industrial

importance.
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Surfactant Derivatives

Hexadecyldimethylamine
(C₁₆H₃₃N(CH₃)₂)

Quaternary Ammonium Salt
(Cationic Surfactant)

+ R-X (e.g., CH₃Cl, Benzyl Chloride)
Alkylation

Amine Oxide
(Zwitterionic/Non-ionic)

+ H₂O₂

Oxidation

Betaine
(Zwitterionic Surfactant)

+ Sodium Chloroacetate
Carboxymethylation

Click to download full resolution via product page

Caption: Key synthetic pathways from hexadecyldimethylamine.

Self-Assembly and Micelle Formation
The defining characteristic of HDMA and its derivatives is their amphiphilicity. In aqueous

environments, these molecules orient themselves to minimize the unfavorable interaction

between their hydrophobic alkyl tails and water.[17] This phenomenon, known as the

hydrophobic effect, is the primary driving force for self-assembly.[17]

Below a specific concentration, the molecules may align at interfaces (e.g., air-water), reducing

surface tension. However, above a threshold known as the Critical Micelle Concentration

(CMC), they spontaneously aggregate to form ordered structures called micelles.[5] In a

conventional micelle in water, the hydrophobic tails sequester themselves into a nonpolar core,

while the hydrophilic amine head groups form a shell that interfaces with the surrounding water.

[5][17] This process is a dynamic equilibrium between micelles and free surfactant molecules

(monomers).[5]
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Self-assembly of amphiphilic molecules in an aqueous medium.

< CMC (Monomers) > CMC (Micelle)

Click to download full resolution via product page

Caption: Spontaneous self-assembly of HDMA into a micelle.

Section 3: Advanced Applications in Research and
Drug Development
The unique physicochemical properties of HDMA make it more than just a simple intermediate.

It is an enabling molecule for creating advanced materials and therapeutic delivery systems.

Synthesis of Mesoporous Silica Nanoparticles (MSNs)
HDMA has been employed as a crucial agent in the synthesis of MSNs, which are highly

valued for their large surface area, tunable pore sizes, and potential as drug carriers.[16][18] In

these syntheses, HDMA can act as a "swelling agent" or "pore size mediator".[16] The

underlying mechanism involves the HDMA molecules intercalating into the primary surfactant

template (e.g., cetyltrimethylammonium bromide, CTAB) micelles. The long, hydrophobic C16

tails of HDMA penetrate the hydrophobic core of the CTAB micelles, causing them to expand.

[19][20] As the silica precursor (like tetraethyl orthosilicate, TEOS) hydrolyzes and condenses

around this expanded micellar template, the resulting silica structure forms with larger pores.

[18][20] After synthesis, the organic template, including the HDMA, is removed through

calcination or solvent extraction, leaving behind a porous silica network with an engineered

pore diameter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/product/b7801466?utm_src=pdf-body-img
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2431147.htm
https://www.longdom.org/open-access-pdfs/mesoporous-silica-nanoparticles-a-review-2329-6631-1000174.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2431147.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6160987/
https://majms.alkafeel.edu.iq/cgi/viewcontent.cgi?article=1019&context=journal
https://www.longdom.org/open-access-pdfs/mesoporous-silica-nanoparticles-a-review-2329-6631-1000174.pdf
https://majms.alkafeel.edu.iq/cgi/viewcontent.cgi?article=1019&context=journal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component of Lipid Nanoparticle (LNP) Drug Delivery
Systems
The development of mRNA vaccines and therapies has highlighted the critical role of lipid

nanoparticles (LNPs) as delivery vehicles.[21][22] These systems are typically composed of

four lipid types: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEG-lipid.[21] The

ionizable lipid is arguably the most important component, responsible for encapsulating the

negatively charged nucleic acid cargo and facilitating its release into the cell cytoplasm.

Tertiary amines like HDMA serve as foundational structures for designing novel ionizable lipids.

[23] At the acidic pH of formulation, the amine is protonated, allowing it to electrostatically bind

and compact mRNA. In the bloodstream (pH ~7.4), the lipid is largely neutral, reducing

nonspecific interactions. Upon endocytosis into a target cell, the LNP enters the acidic

environment of the endosome (pH 5-6). Here, the tertiary amine becomes protonated again.

This positive charge is hypothesized to disrupt the endosomal membrane through interactions

with anionic lipids, leading to the release of the mRNA cargo into the cytoplasm where it can be

translated into protein. The long hexadecyl chain contributes to the overall lipid structure and

stability of the nanoparticle.[24][25]

Section 4: Experimental Methodologies
To ensure scientific integrity and reproducibility, standardized protocols for the synthesis and

characterization of HDMA are essential.

Protocol: Synthesis of Hexadecyldimethylamine
This protocol describes a common laboratory-scale synthesis via the nucleophilic substitution

of 1-bromohexadecane with dimethylamine.[1]

Materials:

1-Bromohexadecane

Dimethylamine (e.g., 40% solution in water or 2M solution in ethanol)

Ethanol (anhydrous)
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Sodium hydroxide (or other suitable base)

Toluene or Diethyl ether (for extraction)

Anhydrous sodium sulfate or magnesium sulfate

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel,

rotary evaporator.

Procedure:

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-

bromohexadecane (1.0 equivalent) in ethanol.

Add an excess of dimethylamine solution (e.g., 2-3 equivalents) to the flask. The excess

drives the reaction to completion.

Add a base such as sodium hydroxide (1.1 equivalents) to neutralize the hydrobromic acid

byproduct formed during the reaction.

Heat the reaction mixture to reflux (the boiling point of the solvent, ethanol) with vigorous

stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction

is typically complete within 10-24 hours.[1]

Once the reaction is complete, cool the mixture to room temperature.

Remove the ethanol under reduced pressure using a rotary evaporator.

Resuspend the residue in a mixture of water and an organic extraction solvent (e.g.,

toluene). Transfer to a separatory funnel.

Wash the organic layer sequentially with water and then brine to remove any remaining salts

and impurities.

Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent using a rotary evaporator to yield the crude product.
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The crude hexadecyldimethylamine can be further purified by vacuum distillation to obtain

a high-purity product.

Protocol: Determination of pKa by Potentiometric
Titration
Potentiometric titration is a highly accurate method for determining the dissociation constant

(pKa) of ionizable compounds.[6][26] For a base like HDMA, this involves titrating an acidified

solution of the amine with a standardized base.
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Preparation

Titration

Data Analysis

1. Calibrate pH Meter
(Use standard buffers, e.g., pH 4, 7, 10)

2. Prepare HDMA Solution
(e.g., 1 mM in water with co-solvent like methanol due to low solubility)

3. Acidify Sample
(Add 0.1 M HCl to pH ~2 to ensure full protonation)

4. Titrate with Standard Base
(Add 0.1 M NaOH in small, precise increments)

5. Record Data
(Log pH and volume of titrant added after each increment)

6. Plot Titration Curve
(pH vs. Volume of NaOH)

7. Determine Equivalence Point (V_eq)
(Inflection point of the curve)

8. Calculate pKa
(pKa = pH at V_eq / 2)

Click to download full resolution via product page

Caption: Workflow for pKa determination via potentiometric titration.
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Detailed Steps:

Instrument Calibration: Calibrate a potentiometer/pH meter using at least three standard

aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[6]

Sample Preparation: Prepare a solution of hexadecyldimethylamine (e.g., 1 mM). Due to

its insolubility in water, a co-solvent system (e.g., methanol-water) may be required.[9] A

constant ionic strength should be maintained, for instance, by adding 0.15 M potassium

chloride.[6]

Acidification: Transfer a known volume (e.g., 20 mL) of the sample solution to a titration

vessel.[6] Using a standardized acid (e.g., 0.1 M HCl), adjust the initial pH of the solution to

~2.0. This ensures that all amine molecules are fully protonated (C₁₆H₃₃N⁺H(CH₃)₂).[6]

Titration: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode.

Begin the titration by adding small, precise increments of a standardized base (e.g., 0.1 M

NaOH).[6][10]

Data Recording: After each addition of NaOH, allow the pH reading to stabilize before

recording the pH value and the total volume of titrant added. Continue this process until the

pH reaches a plateau in the high alkaline range (e.g., pH 12).[6]

Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-

axis) to generate a titration curve.

pKa Calculation: The equivalence point is the point of maximum slope (inflection point) on

the curve, where all the protonated amine has been neutralized. The pKa corresponds to the

pH at the half-equivalence point (i.e., the pH when half the volume of NaOH required to

reach the equivalence point has been added). At this point, the concentrations of the

protonated amine [BH⁺] and the free base [B] are equal.

Replication: For robust data, the titration should be performed in triplicate.[6]

Section 5: Safety, Handling, and Storage
Hexadecyldimethylamine is a chemical that requires careful handling. It may cause irritation

upon contact with skin, eyes, and mucous membranes and may be toxic if ingested, inhaled, or
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absorbed through the skin.[2][6][16] It is also a combustible material.[16][19]

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment

(PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing

vapors or mists.

Storage: Store in a cool, dry, dark location in a tightly sealed container.[6] Keep away from

incompatible materials such as strong oxidizing agents and acids.[6][16]

Fire: Use dry chemical, CO₂, or alcohol-resistant foam for small fires.[2]

Conclusion
Hexadecyldimethylamine is a deceptively simple molecule whose value extends far beyond

its role as a chemical intermediate. Its well-defined amphiphilic structure provides a versatile

platform for creating a vast range of surfactants with tailored properties. For researchers and

drug development professionals, an in-depth understanding of its physicochemical properties—

from its basicity and reactivity to its self-assembly behavior—is crucial. This knowledge unlocks

its potential in sophisticated applications, including the rational design of ionizable lipids for

next-generation nucleic acid therapies and the precision engineering of mesoporous

nanomaterials for controlled release. As advancements in these fields continue, the importance

of foundational molecules like hexadecyldimethylamine will only continue to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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